molecular formula C21H26N6O10 B12370602 Mal-GGG-Bal-NHS ester

Mal-GGG-Bal-NHS ester

Cat. No.: B12370602
M. Wt: 522.5 g/mol
InChI Key: NFJWAGOKMMRHHY-UHFFFAOYSA-N
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Description

Mal-GGG-Bal-NHS ester is a compound primarily used as an antibody-drug conjugate (ADC) linker. This compound facilitates the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy. The compound is known for its ability to form stable linkages between antibodies and cytotoxic drugs, ensuring that the drug is delivered specifically to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-GGG-Bal-NHS ester involves multiple steps, starting with the preparation of the individual componentsThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a solid form and stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Mal-GGG-Bal-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are amide and thioether linkages, which are crucial for the stability and functionality of antibody-drug conjugates .

Scientific Research Applications

Mal-GGG-Bal-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and the development of biosensors.

    Medicine: Integral in the development of targeted cancer therapies through the synthesis of antibody-drug conjugates.

    Industry: Used in the production of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of Mal-GGG-Bal-NHS ester involves its ability to form stable linkages between antibodies and cytotoxic drugs. The NHS ester reacts with primary amines on the antibody, forming an amide bond. The maleimide group then reacts with thiol groups on the drug, forming a stable thioether linkage. This ensures that the drug is specifically delivered to the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-GGG-Bal-NHS ester is unique due to its dual reactivity, allowing it to form stable linkages with both primary amines and thiol groups. This makes it highly versatile and effective in the synthesis of antibody-drug conjugates, providing a stable and efficient means of targeted drug delivery .

Properties

Molecular Formula

C21H26N6O10

Molecular Weight

522.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[2-[[2-[[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]propanoate

InChI

InChI=1S/C21H26N6O10/c28-13(2-1-9-26-17(32)3-4-18(26)33)23-11-15(30)25-12-16(31)24-10-14(29)22-8-7-21(36)37-27-19(34)5-6-20(27)35/h3-4H,1-2,5-12H2,(H,22,29)(H,23,28)(H,24,31)(H,25,30)

InChI Key

NFJWAGOKMMRHHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCCN2C(=O)C=CC2=O

Origin of Product

United States

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